molecular formula C6H2F9I B3040778 3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene CAS No. 239795-56-3

3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene

Cat. No.: B3040778
CAS No.: 239795-56-3
M. Wt: 371.97 g/mol
InChI Key: JLNNSBACHLCUOY-OWOJBTEDSA-N
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Description

  • Purity : 97% .

Scientific Research Applications

1. Chemical Synthesis and Reactions

  • The compound has been involved in reactions to produce hydrofluorocarbons and other fluorinated compounds. For instance, perfluoro-2-methyl-2-pentylcarbanion, when reacted with alkyl halides, yields fluorohydrocarbons (Dmowski & Woźniacki, 1985).
  • It also participates in the synthesis of perfluorinated 1,3-dithioles, demonstrating its potential in forming complex fluorinated structures (Burton & Inouye, 1982).

2. Organic and Medicinal Chemistry

  • In the field of organic chemistry, this compound is used in the creation of various fluorinated organic structures, showcasing its versatility. For example, it has been used in the formation of heterocyclic compounds containing perfluoroalkyl groups, which are significant in medicinal chemistry (Furin & Zhuzhgov, 2005).

3. Catalysis and Polymerization

  • This chemical has been utilized in catalysis, particularly in oligomerization reactions. Halogen substituted iron(III) di(imino)pyridine complexes, for instance, have been employed in oligomerization reactions of 1-pentene and 1-hexene, highlighting its role in catalytic processes (Ritter & Alt, 2020).

Safety and Hazards

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection) .

Future Directions

For more detailed information, refer to the provided references .

Properties

IUPAC Name

(E)-3,4,4,5,5,5-hexafluoro-1-iodo-3-(trifluoromethyl)pent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F9I/c7-3(1-2-16,5(10,11)12)4(8,9)6(13,14)15/h1-2H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNNSBACHLCUOY-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CI)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/I)\C(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701045690
Record name (E)-3,4,4,5,5,5-Hexafluoro-1-iodo-3-(trifluoromethyl)pent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239795-56-3
Record name (E)-3,4,4,5,5,5-Hexafluoro-1-iodo-3-(trifluoromethyl)pent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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